molecular formula C8H8F2N2O B1520316 N-(2-amino-4,5-difluorophenyl)acetamide CAS No. 1240526-68-4

N-(2-amino-4,5-difluorophenyl)acetamide

Cat. No.: B1520316
CAS No.: 1240526-68-4
M. Wt: 186.16 g/mol
InChI Key: MEWAQUOPHRJZRM-UHFFFAOYSA-N
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Description

N-(2-amino-4,5-difluorophenyl)acetamide: is a chemical compound characterized by its molecular formula C8H8F2N2O. It is a derivative of acetamide with a difluorophenyl group attached to the nitrogen atom. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-amino-4,5-difluorobenzonitrile as the starting material.

  • Reaction Conditions: The reaction involves the conversion of the nitrile group to an amide group using ammonia under high pressure and temperature conditions.

  • Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and various alkyl halides are employed.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific conditions.

  • Reduction Products: Corresponding amine derivatives.

  • Substitution Products: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(2-amino-4,5-difluorophenyl)acetamide is used as an intermediate in the synthesis of more complex organic compounds. Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-amino-4,5-difluorophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-amino-4-fluorophenyl)acetamide: Similar structure but with only one fluorine atom.

  • N-(2-amino-4,5-dichlorophenyl)acetamide: Similar structure but with chlorine atoms instead of fluorine.

  • N-(2-amino-4,5-dibromophenyl)acetamide: Similar structure but with bromine atoms instead of fluorine.

Uniqueness: N-(2-amino-4,5-difluorophenyl)acetamide is unique due to the presence of two fluorine atoms, which can significantly affect its chemical reactivity and biological activity compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-amino-4,5-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O/c1-4(13)12-8-3-6(10)5(9)2-7(8)11/h2-3H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWAQUOPHRJZRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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